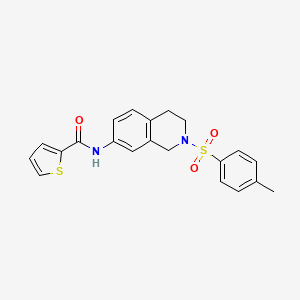

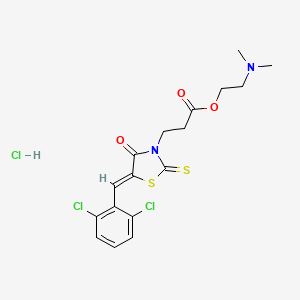

N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide” is a compound that belongs to the class of 1,2,3,4-tetrahydroisoquinolines (THIQ). THIQs are a large group of natural products and synthetic compounds that exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Synthesis Analysis

The synthesis of THIQs often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives . The resulting dihydro isoquinoline is then reduced to THIQs using reducing agents like sodium borohydride, sodium cyanoborohydride, or a catalytic hydrogenation process .Molecular Structure Analysis

The molecular structure of THIQs is characterized by a heterocyclic scaffold. This scaffold has garnered a lot of attention in the scientific community, leading to the development of novel THIQ analogs with potent biological activity .Chemical Reactions Analysis

Chemical reactions involving THIQs often include multicomponent reactions for the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines. In particular, reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted .Wissenschaftliche Forschungsanwendungen

Synthesis and Potential Antipsychotic Applications

Research has shown that heterocyclic carboxamides, analogues of certain compounds, have been synthesized and evaluated for their potential as antipsychotic agents. These studies focus on their binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, demonstrating significant in vivo activities predictive of antipsychotic potential without the side effects typical of extrapyramidal symptoms (Norman et al., 1996).

Antitumor Activities

Isoquinoline derivatives have been synthesized and evaluated for their antineoplastic activities, particularly against L1210 leukemia in mice. The studies highlighted the synthesis process and the potential of these compounds in achieving optimum antitumor effects, indicating their significance in developing new therapeutic agents (Liu et al., 1995).

Organic Synthesis Methodologies

Innovations in organic synthesis methodologies have led to the preparation of 1-substituted 1,2,3,4-tetrahydroisoquinolines through enantioselective reactions, demonstrating the importance of these compounds in synthesizing natural products and drugs with high enantiomeric purity. Such research aids in the development of synthetic drugs and the understanding of molecular asymmetry in pharmacology (Mons et al., 2014).

Antimicrobial Properties

Studies have also explored the design, synthesis, and evaluation of novel isoquinoline derivatives as potent inhibitors of Mycobacterium tuberculosis. These compounds showed promising antitubercular activities, highlighting their potential in addressing the global health challenge posed by tuberculosis (Marvadi et al., 2020).

Wirkmechanismus

The mechanism of action of THIQs is diverse, as they exert biological activities against various infective pathogens and neurodegenerative disorders. The specific mechanism of action of “N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide” is not mentioned in the retrieved papers .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3S2/c1-15-4-8-19(9-5-15)28(25,26)23-11-10-16-6-7-18(13-17(16)14-23)22-21(24)20-3-2-12-27-20/h2-9,12-13H,10-11,14H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZMCKPGZEZBYGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Bromo-1,2-dihydrospiro[indole-3,4'-piperidine]-2-one hydrochloride](/img/structure/B2724031.png)

![N-(2,5-dimethylphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2724034.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2724035.png)

![N-(3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2724037.png)

![2-{[1-(Indolizine-2-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2724041.png)

![[1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B2724042.png)

![7-(3-methoxyphenyl)-3-{[3-(trifluoromethyl)benzyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2724043.png)

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoxaline-2-carboxamide](/img/structure/B2724044.png)

![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-naphthalen-1-ylacetate](/img/structure/B2724050.png)

![N-([(1S)-8-Oxo-1,5,6,8-tetrahydro-2h-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4h)-yl]carbonyl)glycine](/img/structure/B2724054.png)